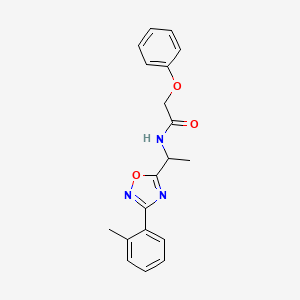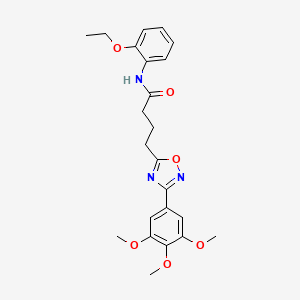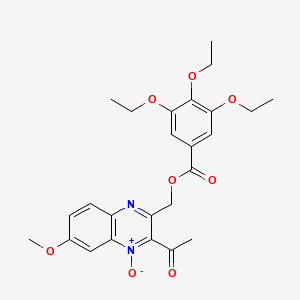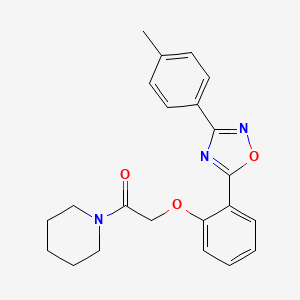
2-chloro-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-methylbenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-chloro-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-methylbenzamide is a chemical compound that has gained attention in the field of scientific research due to its potential applications in various fields. This compound is synthesized using specific methods and has been studied for its mechanism of action, biochemical and physiological effects, advantages, and limitations in lab experiments.
作用機序
The mechanism of action of 2-chloro-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-methylbenzamide involves the inhibition of specific enzymes and signaling pathways. This compound can inhibit the activity of histone deacetylases (HDACs), which are enzymes that play a crucial role in regulating gene expression. Moreover, this compound can also inhibit the activity of certain proteins such as STAT3, which is involved in the regulation of cell growth and survival.
Biochemical and Physiological Effects
Studies have shown that 2-chloro-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-methylbenzamide can induce apoptosis in cancer cells by altering the expression of specific genes and proteins. This compound can also inhibit the growth and proliferation of cancer cells by inducing cell cycle arrest. Moreover, this compound has been found to have anti-inflammatory properties, and it can inhibit the production of pro-inflammatory cytokines.
実験室実験の利点と制限
One of the main advantages of using 2-chloro-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-methylbenzamide in lab experiments is its potential as a therapeutic agent for various diseases. This compound has been shown to have anticancer and antiviral properties, which makes it a potential candidate for drug development. However, one of the limitations of using this compound is its toxicity, which can limit its use in certain experiments.
将来の方向性
There are several future directions for the study of 2-chloro-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-methylbenzamide. One of the potential directions is the development of this compound as a therapeutic agent for various diseases such as cancer and viral infections. Moreover, further studies can be conducted to investigate the mechanism of action of this compound and its potential targets. Additionally, studies can be conducted to investigate the toxicity and safety of this compound in various experimental models.
合成法
The synthesis of 2-chloro-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-methylbenzamide involves the reaction of 2-hydroxy-6-methylquinoline-3-carbaldehyde with N-methylanthranilic acid in the presence of a chlorinating agent. This reaction leads to the formation of the desired compound, which can be purified using various methods such as recrystallization, column chromatography, and HPLC.
科学的研究の応用
2-chloro-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-methylbenzamide has been extensively studied for its potential applications in various fields of scientific research. This compound has been investigated for its anticancer properties, and studies have shown that it can induce apoptosis in cancer cells by inhibiting specific enzymes and signaling pathways. Moreover, this compound has also been studied for its antiviral properties, and it has been found to inhibit the replication of certain viruses such as HIV-1 and HCV.
特性
IUPAC Name |
2-chloro-N-methyl-N-[(6-methyl-2-oxo-1H-quinolin-3-yl)methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17ClN2O2/c1-12-7-8-17-13(9-12)10-14(18(23)21-17)11-22(2)19(24)15-5-3-4-6-16(15)20/h3-10H,11H2,1-2H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDVBXQILAHGPEJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)NC(=O)C(=C2)CN(C)C(=O)C3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(E)-N'-((1-(3,5-dichlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl)methylene)-2,6-dimethylimidazo[1,2-a]pyridine-3-carbohydrazide](/img/structure/B7709548.png)
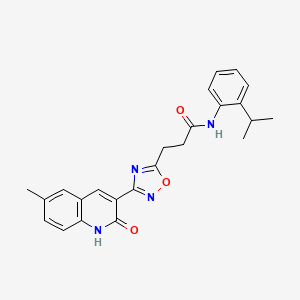
![(E)-N-(2-(2-(benzo[d][1,3]dioxol-5-ylmethylene)hydrazinyl)-2-oxoethyl)-N-(furan-2-ylmethyl)benzenesulfonamide](/img/structure/B7709556.png)
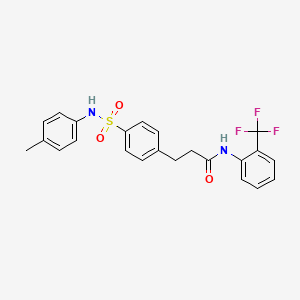
![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-(3,4-dimethoxy-N-(4-methoxyphenyl)phenylsulfonamido)acetamide](/img/structure/B7709566.png)

![N-(1-isobutyl-6-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-2-methoxyacetamide](/img/structure/B7709588.png)
